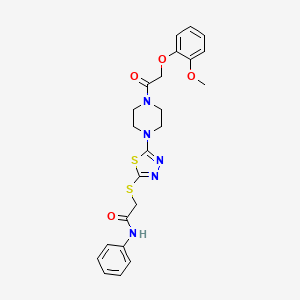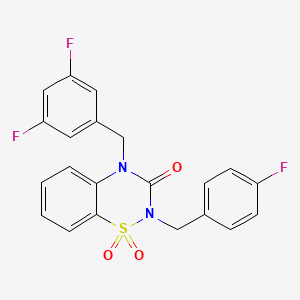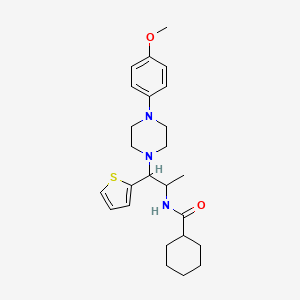![molecular formula C32H26N4O4S B2402443 4-(((5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propil)-4-fenil-4H-1,2,4-triazol-3-il)tio)metil)benzoato de metilo CAS No. 325476-18-4](/img/structure/B2402443.png)
4-(((5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propil)-4-fenil-4H-1,2,4-triazol-3-il)tio)metil)benzoato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of the benzo[de]isoquinoline-1,3-dione system . These types of compounds often contain an amino group and are synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine .
Synthesis Analysis
Further functionalization of the free amino groups in these compounds leads to imines, amines, thioureas, and hydrazones . Some compounds exhibit high chemosensor selectivity in the determination of anions .Molecular Structure Analysis
The molecular structure of these compounds is complex, and they are part of a larger family of compounds known as benzopyridines, which are composed of a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
The reaction of aromatic aldehydes and 2-hydroxymethylenebenzo[b]thiophen-3-one with the amine gave a series of imines . The reactions are accompanied by the disappearance of the signal for the NH2 group protons in the 1H NMR spectra and by the appearance of signals for additional aromatic and CH protons .Aplicaciones Científicas De Investigación
Química Biológica y Diseño de Fármacos
Los investigadores están utilizando este compuesto como un andamiaje para diseñar nuevas moléculas. Al modificar su estructura, apuntan a crear derivados con propiedades farmacológicas mejoradas. Los estudios computacionales y las simulaciones de acoplamiento molecular guían los esfuerzos de diseño de fármacos.
Estas aplicaciones resaltan la versatilidad y el impacto potencial del 4-(((5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propil)-4-fenil-4H-1,2,4-triazol-3-il)tio)metil)benzoato de metilo en diversos dominios científicos. Investigaciones y colaboraciones adicionales revelarán usos adicionales y mejorarán nuestra comprensión de este intrigante compuesto . Si necesita información más detallada sobre alguna aplicación específica, ¡no dude en preguntar!
Mecanismo De Acción
Target of Action
It is known that derivatives of the benzo[de]isoquinoline-1,3-dione system, which this compound is a part of, have been synthesized and studied for their chemosensor properties . These compounds have shown high selectivity in the determination of anions .
Mode of Action
It is known that similar compounds work through the pet (photoinduced electron transfer) effect . This involves the transfer of an electron from a donor molecule to an acceptor molecule, which is induced by the absorption of light .
Biochemical Pathways
It is known that similar compounds can affect various cations such as h+, zn2+, cd2+, hg2+ etc . The variation of the fluorophore structure in these systems can lead to changes in sensor properties .
Pharmacokinetics
It is known that similar compounds have high electron affinity values , which could potentially impact their bioavailability.
Result of Action
It is known that similar compounds exhibit properties of highly effective fluorescent chemosensors .
Action Environment
It is known that similar compounds have been designed and synthesized with different end groups to increase their solubility and crystallinity .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N4O4S/c1-40-31(39)23-17-15-21(16-18-23)20-41-32-34-33-27(36(32)24-10-3-2-4-11-24)14-7-19-35-29(37)25-12-5-8-22-9-6-13-26(28(22)25)30(35)38/h2-6,8-13,15-18H,7,14,19-20H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRKOSDTZAEUFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)CCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide](/img/structure/B2402360.png)

![[2-(4-Chloro-3-fluorophenoxy)phenyl]methyl acetate](/img/structure/B2402364.png)
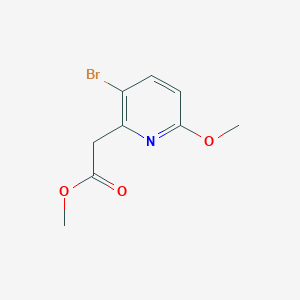
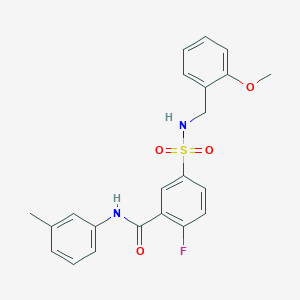
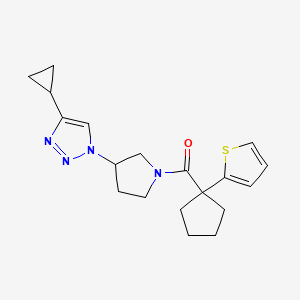
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide](/img/structure/B2402370.png)
![N-(5-chloro-2-methoxyphenyl)-4-(6,8-dioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2402371.png)
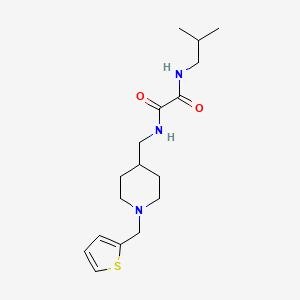
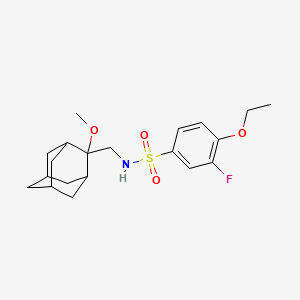
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine](/img/structure/B2402377.png)
